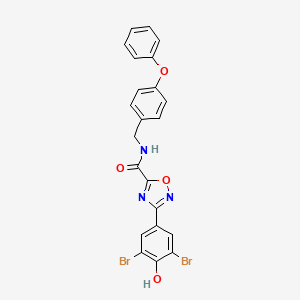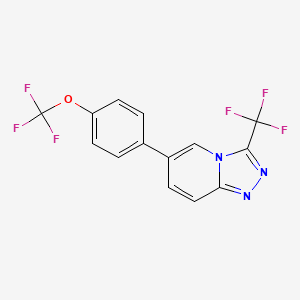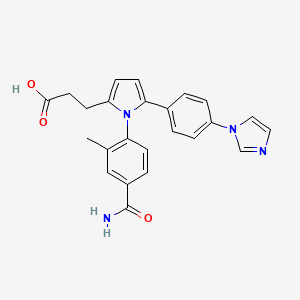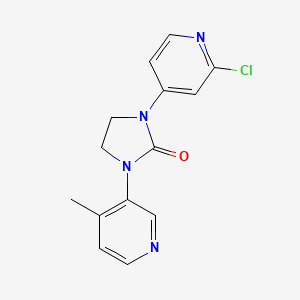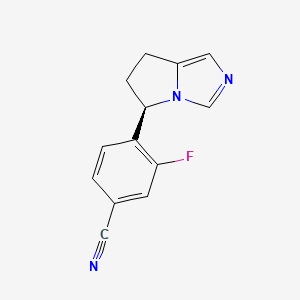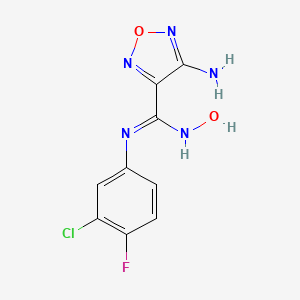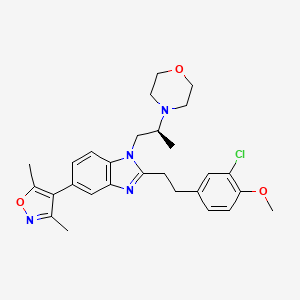
Tat-NR2B9c
Übersicht
Beschreibung
Tat-NR2B9c, auch bekannt als Nerinetid, ist ein Peptid, das entwickelt wurde, um die Interaktion zwischen dem postsynaptischen Dichteprotein 95 (PSD-95) und N-Methyl-D-Aspartat-(NMDA)-Rezeptoren zu hemmen. Diese Verbindung hat signifikante neuroprotektive Wirkungen gezeigt, insbesondere im Zusammenhang mit ischämischem Schlaganfall. Durch die Verhinderung der Bindung von PSD-95 an NMDA-Rezeptoren reduziert this compound den exzitotoxischen Neuronensterben, der eine Hauptursache für Hirnschäden bei Schlaganfall ist .
Herstellungsmethoden
This compound wird mit Hilfe der Festphasenpeptidsynthese (SPPS) synthetisiert. Das Peptid besteht aus einer membranpermeablen HIV-1 Tat-Proteintransduktionsdomänensequenz (Aminosäuren 47-57), die mit den C-terminalen Resten der NMDA-Rezeptoruntereinheit GluN2B verknüpft ist. Die Synthese beinhaltet die schrittweise Zugabe von geschützten Aminosäuren zu einer an einer Harzsäule gebundenen Peptidkette, gefolgt von der Entschützung und Abspaltung vom Harz . Industrielle Produktionsmethoden für this compound umfassen großtechnische SPPS, Reinigung mit Hilfe der Hochleistungsflüssigchromatographie (HPLC) und Lyophilisation, um das Endprodukt zu erhalten .
Chemische Reaktionsanalyse
This compound geht in erster Linie Interaktionen mit Proteinen ein, anstatt mit traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es stört die Interaktion zwischen PSD-95 und NMDA-Rezeptoren und verhindert so nachgeschaltete Signalereignisse, die zu neuronalen Schäden führen . Die Verbindung unterliegt unter physiologischen Bedingungen keinen signifikanten chemischen Umwandlungen, wodurch sie stabil und effektiv in ihren vorgesehenen Anwendungen ist .
Wissenschaftliche Forschungsanwendungen
This compound wurde umfassend auf seine neuroprotektiven Eigenschaften untersucht. Es hat sich in Tiermodellen gezeigt, dass es die ischämische Hirnschädigung reduziert, und ist in klinischen Studien zur Behandlung von Schlaganfall fortgeschritten . Die Verbindung wurde auch auf ihr Potenzial zur Behandlung anderer neurologischer Erkrankungen wie traumatischer Hirnverletzung und Epilepsie untersucht . Neben seinen medizinischen Anwendungen wird this compound in der Forschung eingesetzt, um die Mechanismen der Exzitotoxizität und Neuroprotektion zu untersuchen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Interaktion zwischen PSD-95 und NMDA-Rezeptoren hemmt. PSD-95 ist ein Gerüstprotein, das NMDA-Rezeptoren und neuronale Stickstoffmonoxid-Synthase (nNOS) an synaptischen Stellen zusammenlagert. Durch die Verhinderung dieser Interaktion reduziert this compound die Produktion von Stickstoffmonoxid und Superoxid, die wichtige Mediatoren des exzitotoxischen Neuronensterbens sind . Die Verbindung aktiviert auch schützende Signalwege, die die Calmodulin-Kinase IV (CaMKIV) und das cAMP-Response-Element-Bindungsprotein (CREB) betreffen, was ihre neuroprotektiven Wirkungen weiter verstärkt .
Wissenschaftliche Forschungsanwendungen
Tat-NR2B9c has been extensively studied for its neuroprotective properties. It has shown efficacy in reducing ischemic brain damage in animal models and has progressed to clinical trials for stroke treatment . The compound has also been investigated for its potential in treating other neurological disorders, such as traumatic brain injury and epilepsy . In addition to its medical applications, this compound is used in research to study the mechanisms of excitotoxicity and neuroprotection .
Wirkmechanismus
- Role : PSD-95 plays a crucial role in maintaining protein interactions within the PSD, which are essential for neuronal function and survival .
- Additionally, Tat-NR2B9c inhibits the interaction between PSD-95 and neuronal nitric oxide synthase (nNOS), further contributing to its neuroprotective effects .
- By disrupting the PSD-95/NMDAR interaction, this compound mitigates excitotoxicity, reducing infarct volume and improving neurobehavioral outcomes in stroke models .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
Tat-NR2B9c is designed to prevent nitric oxide (NO) production by preventing the binding of PSD-95 to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase . It disrupts the PSD-95/NMDAR interaction, inhibiting NR2A and NR2B binding to PSD-95 . It also blocks the interaction between PSD-95 and neuronal nitric oxide synthase (nNOS) with an IC50 of approximately 0.2 μM .
Cellular Effects
This compound has shown clinical efficacy as a neuroprotective agent in acute stroke . It prevents NMDA-induced activation of neuronal NADPH oxidase, thereby blocking superoxide production . It also prevents excitotoxic neuronal superoxide production . This compound is designed to prevent nitric oxide (NO) production by preventing postsynaptic density protein 95 (PSD-95) binding to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase .
Molecular Mechanism
This compound was shown to uncouple NMDARs from PSD95 and attenuate downstream neurotoxic signaling . It blocks NMDA-induced superoxide formation by a mechanism that prevents phosphorylation of the NOX2 p47phox subunit .
Temporal Effects in Laboratory Settings
This compound has demonstrated neuroprotective efficacy in multiple rodent and non-human primate stroke models . It has been shown to reduce infarction volume and causes a selective and sustained elevation in CaMKIV phosphorylation .
Dosage Effects in Animal Models
This compound has been shown to reduce infarction volume in male C57BL/6 mice at a dosage of 10 nmol/g when administered intravenously . It has no effect at a dosage of 3 nmol/g .
Metabolic Pathways
This compound is involved in the NMDA receptor signaling pathway . It disrupts the PSD-95/NMDAR interaction, which is a key part of this pathway .
Transport and Distribution
This compound has been conjugated to the cell-penetrating peptide (CPP) Tat to facilitate blood-brain barrier permeation . The BBB permeation of this compound has not been fully elucidated .
Subcellular Localization
This compound is designed to prevent nitric oxide (NO) production by preventing postsynaptic density protein 95 (PSD-95) binding to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase . This suggests that it is localized at the postsynaptic density where these interactions occur.
Vorbereitungsmethoden
Tat-NR2B9c is synthesized using solid-phase peptide synthesis (SPPS). The peptide is composed of a membrane-permeant HIV-1 Tat protein transduction domain sequence (amino acids 47-57) linked to the C-terminal residues of the NMDA receptor subunit GluN2B. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin . Industrial production methods for this compound involve large-scale SPPS, purification using high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .
Analyse Chemischer Reaktionen
Tat-NR2B9c primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It disrupts the interaction between PSD-95 and NMDA receptors, thereby preventing downstream signaling events that lead to neuronal damage . The compound does not undergo significant chemical transformations under physiological conditions, making it stable and effective in its intended applications .
Vergleich Mit ähnlichen Verbindungen
Tat-NR2B9c ist einzigartig in seiner doppelten Wirkung, sowohl die Stickstoffmonoxid- als auch die Superoxidproduktion zu hemmen. Zu ähnlichen Verbindungen gehören CN-105 und RD2, die ebenfalls neuroprotektive Peptide sind, die verschiedene an neuronalen Schäden beteiligte Signalwege anvisieren . CN-105 ist von Apoprotein E abgeleitet und hat sich gezeigt, dass es Entzündungen und Neuronensterben in Schlaganfallmodellen reduziert. RD2 ist ein Peptid, das entwickelt wurde, um die Aggregation von Amyloid-beta zu hemmen, und wird auf sein Potenzial zur Behandlung der Alzheimer-Krankheit untersucht .
This compound sticht durch seine spezifische Anvisierung der Interaktion zwischen PSD-95 und NMDA-Rezeptoren hervor, was es zu einem vielversprechenden Kandidaten für die Schlaganfalltherapie und andere neurologische Erkrankungen macht .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H188N42O30/c1-7-55(6)80(98(175)140-69(34-36-77(154)155)92(169)143-72(50-148)95(172)142-71(48-78(156)157)94(171)146-79(54(4)5)99(176)177)147-97(174)74(52-150)145-96(173)73(51-149)144-93(170)70(46-53(2)3)141-90(167)62(22-10-13-39-108)133-85(162)63(24-15-41-124-101(113)114)135-87(164)65(26-17-43-126-103(117)118)136-88(165)66(27-18-44-127-104(119)120)138-91(168)68(33-35-75(110)152)139-89(166)67(28-19-45-128-105(121)122)137-86(163)64(25-16-42-125-102(115)116)134-84(161)61(21-9-12-38-107)132-83(160)60(20-8-11-37-106)131-82(159)59(23-14-40-123-100(111)112)130-76(153)49-129-81(158)58(109)47-56-29-31-57(151)32-30-56/h29-32,53-55,58-74,79-80,148-151H,7-28,33-52,106-109H2,1-6H3,(H2,110,152)(H,129,158)(H,130,153)(H,131,159)(H,132,160)(H,133,162)(H,134,161)(H,135,164)(H,136,165)(H,137,163)(H,138,168)(H,139,166)(H,140,175)(H,141,167)(H,142,172)(H,143,169)(H,144,170)(H,145,173)(H,146,171)(H,147,174)(H,154,155)(H,156,157)(H,176,177)(H4,111,112,123)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)/t55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQVQFBTSBCKLI-FKXNDIMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H188N42O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2518.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500992-11-0 | |
| Record name | Nerinetide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500992110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Na-1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12595 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid](/img/structure/B612220.png)

